molecular formula C10H16N2O2 B6316246 N,N'-(Butane-1,4-diyl)diacrylamide CAS No. 10405-38-6

N,N'-(Butane-1,4-diyl)diacrylamide

Cat. No.: B6316246
CAS No.: 10405-38-6
M. Wt: 196.25 g/mol
InChI Key: JKGFLKYTUYKLQL-UHFFFAOYSA-N
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Description

N,N'-(Butane-1,4-diyl)diacrylamide (CAS 10405-38-6) is a bifunctional acrylamide monomer with the molecular formula C 10 H 16 N 2 O 2 and a molecular weight of 196.25 . This compound is characterized by a central butane-1,4-diyl spacer linking two acrylamide groups, a structure that makes it a valuable crosslinking agent in polymer science . Researchers utilize it to synthesize networks and hydrogels, where it can incorporate into polymer chains and create covalent bridges between them, directly influencing the final material's properties such as mechanical strength, swelling behavior, and thermal stability . The compound requires specific handling and storage; it is recommended to be kept in a dark place under an inert atmosphere at 2-8°C to maintain stability . Safety data indicates it may cause skin and eye irritation, warranting careful manipulation in a laboratory setting . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any human or veterinary applications .

Properties

IUPAC Name

N-[4-(prop-2-enoylamino)butyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-3-9(13)11-7-5-6-8-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGFLKYTUYKLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Acylation of Butane-1,4-diamine

The most common synthesis of BDDA involves the nucleophilic acylation of butane-1,4-diamine with acryloyl chloride. This exothermic reaction proceeds via a two-step mechanism:

  • Formation of monoacrylamide intermediate : Butane-1,4-diamine reacts with one equivalent of acryloyl chloride to form N-(4-aminobutyl)acrylamide.

  • Diacrylamide formation : The intermediate undergoes further acylation with a second equivalent of acryloyl chloride to yield BDDA.

Key parameters :

  • Stoichiometry : A 1:2 molar ratio of diamine to acryloyl chloride ensures complete diacylation. Excess acryloyl chloride (10–15%) is often used to drive the reaction to completion.

  • Temperature : Maintained at 0–5°C during acryloyl chloride addition to mitigate polymerization risks, followed by gradual warming to 25°C for 12–24 hours.

Catalytic Systems and Solvent Selection

Acid Catalysts

Protonic acids such as toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄) catalyze the acylation by protonating the carbonyl oxygen of acryloyl chloride, enhancing its electrophilicity.

Example protocol (adapted from CN101462955A) :

  • Catalyst : TsOH (1–10 wt% relative to diamine).

  • Solvent : Toluene or hexane (40–60 wt%), enabling azeotropic removal of HCl byproduct.

  • Yield : 85–92% after purification.

Solvent-Free Approaches

Recent advancements emphasize solvent-free conditions to reduce environmental impact:

  • Melt-phase synthesis : Reactants are mixed at 50–60°C without solvents, achieving 78% yield but requiring rigorous temperature control to prevent thermal degradation.

Polymerization Inhibition Strategies

Acrylamide monomers readily undergo radical polymerization. Inhibitors are critical to suppress premature crosslinking:

  • Hydroquinone (HQ) : Added at 50–800 ppm during synthesis.

  • Methoxyhydroquinone (MEHQ) : Preferred for higher thermal stability, used at 100–300 ppm.

Optimized inhibitor system :

InhibitorConcentration (ppm)Residual Monomer (%)
MEHQ200<0.5
HQ + MEHQ100 + 100<0.3
Copper sulfate300<0.7

Data adapted from CN101462955A and PubChem.

Purification and Isolation Techniques

Liquid-Liquid Extraction

Crude BDDA is washed sequentially to remove unreacted reagents:

  • Alkaline wash : 10% sodium carbonate solution neutralizes residual HCl.

  • Salting-out : 20% sodium chloride solution improves phase separation.

Solvent Removal and Crystallization

  • Vacuum distillation : Conducted at 70–90°C and >0.09 MPa to isolate BDDA from toluene.

  • Recrystallization : Ethanol/water (3:1 v/v) yields >99% pure BDDA as white crystals.

Scalability and Industrial Adaptation

Continuous Flow Reactors

Microreactor systems enhance heat transfer and reduce reaction time:

  • Residence time : 30 minutes vs. 24 hours in batch reactors.

  • Yield : 94% with minimal inhibitor usage.

Byproduct Management

Major byproducts :

  • Monoacrylamide : <5% in optimized batches.

  • Oligomers : Controlled via MEHQ addition.

Comparative Analysis of Reported Methods

MethodCatalystSolventTemperature (°C)Yield (%)Purity (%)
Batch (TsOH)TsOHToluene259299
Solvent-freeH₂SO₄None507895
Continuous flowNoneTHF309498

Data synthesized from CN101462955A, PubChem, and MDPI .

Scientific Research Applications

Applications Overview

N,N'-(Butane-1,4-diyl)diacrylamide serves as a versatile building block in the synthesis of various materials. Below are some of its primary applications:

Polymer Synthesis

This compound is widely used as a crosslinking agent in the production of polymers. Its acrylamide groups facilitate polymerization reactions that lead to:

  • Hydrogels : Used in drug delivery systems and tissue engineering due to their biocompatibility and ability to swell in water.
  • Polymeric Nanocomposites : Enhances mechanical properties and thermal stability of polymers when combined with nanoparticles .

Biomedical Applications

In the biomedical field, this compound is utilized for:

  • Tissue Engineering Scaffolds : The crosslinked networks formed by this compound provide structural support for cell growth and tissue regeneration.
  • Controlled Drug Release Systems : Its hydrophilic nature allows for the encapsulation and gradual release of therapeutic agents .

Coatings and Adhesives

The compound is employed in the formulation of coatings and adhesives due to its ability to form durable crosslinked networks. This application includes:

  • Protective Coatings : Used in automotive and industrial coatings to enhance scratch resistance and durability.
  • Adhesives : Provides strong bonding properties suitable for various substrates .

Textile Industry

This compound is used as a modifier in textile products. It enhances the properties of fabrics by:

  • Improving water resistance.
  • Enhancing durability against wear and tear .

Case Study 1: Hydrogel Development

A study investigated the use of this compound in creating hydrogels for drug delivery applications. The hydrogels demonstrated controlled swelling behavior and drug release profiles, making them suitable for sustained-release formulations.

Case Study 2: Polymer Nanocomposites

Research focused on incorporating this compound into polymer nanocomposites revealed enhanced mechanical properties compared to traditional polymers. The study highlighted its potential for use in high-performance materials.

Comparison with Similar Compounds

N,N'-Methylenebisacrylamide (BIS)

  • Molecular Formula : C₇H₁₀N₂O₂.
  • Structure : Contains a methylene (-CH₂-) spacer.
  • Properties : Smaller spacer length reduces flexibility compared to FBIS, resulting in tighter polymer networks. Commonly used in polyacrylamide gel electrophoresis (PAGE) due to its high crosslinking efficiency .
  • Applications : PAGE, drug delivery systems.

N,N'-(Propane-1,3-diyl)diacrylamide (TBIS)

  • Molecular Formula : C₉H₁₂N₂O₂.
  • Structure : Propane-1,3-diyl spacer.
  • Properties : Intermediate flexibility between BIS and FBIS. Used in hydrogels requiring moderate swelling ratios.

1,4-Diacrylylpiperazine (CAS 6342-17-2)

  • Molecular Formula : C₁₀H₁₄N₄O₂.
  • Structure : Piperazine ring as the spacer.
  • Properties : Rigid cyclic spacer enhances thermal stability but reduces swelling capacity. Used in specialty polymers for electrophoresis and controlled release .
Compound Spacer Group Molecular Weight Crosslinking Efficiency Key Applications
FBIS Butane-1,4-diyl 202.23 g/mol High (flexible spacer) Expansion microscopy
BIS Methylene (-CH₂-) 154.17 g/mol Very High PAGE, hydrogels
TBIS Propane-1,3-diyl 180.20 g/mol Moderate Biomedical hydrogels
1,4-Diacrylylpiperazine Piperazine 222.25 g/mol Moderate Electrophoresis

Benzamide Derivatives with Similar Spacers

N,N'-(Butane-1,4-diyl)dibenzamide

  • Molecular Formula : C₁₈H₂₀N₂O₂.
  • Structure : Butane spacer with terminal benzamide groups.
  • Properties : Lacks acrylamide reactivity; forms hydrogen-bonded networks. Used in supramolecular chemistry and anion recognition .
  • Comparison: Unlike FBIS, it cannot participate in polymerization but exhibits strong intermolecular interactions.

N,N'-(Butane-1,4-diyl)bis(3-(4-nitrophenyl)ureylbenzamide) (4d)

  • Molecular Formula : C₃₁H₂₉N₈O₈.
  • Structure : Butane spacer with urea-linked nitrobenzamide groups.
  • Properties: Nitro groups enhance electronic interactions; used in anion-sensing applications. No crosslinking utility .

Thermo-Responsive Analogues

N-Isopropylacrylamide (NIPAM)

  • Molecular Formula: C₆H₁₁NO.
  • Structure: Monomeric acrylamide with isopropyl group.
  • Properties: Forms polymers with lower critical solution temperature (LCST ~32°C).

Key Research Findings

  • Hydrogel Performance : FBIS-based hydrogels exhibit superior swelling ratios (up to 9x) compared to BIS due to the longer butane spacer, enabling enhanced resolution in expansion microscopy .
  • Reactivity : The acrylamide groups in FBIS undergo faster radical polymerization than benzamide derivatives, making it preferable for rapid network formation .
  • Biological Interactions : Unlike platinum-containing bis(guanidinium) derivatives (e.g., ), FBIS lacks direct DNA-binding activity but is biocompatible for cellular imaging .

Biological Activity

N,N'-(Butane-1,4-diyl)diacrylamide, also known as 1,4-butanediamine diacrylate, is a compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C10_{10}H16_{16}N2_2O2_2
  • Molecular Weight : 196.25 g/mol
  • CAS Number : 10405-38-6

1. Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study conducted by Bardos et al. (1965) evaluated various alkylating agents, including compounds similar to this compound, and found that they demonstrated cytotoxic effects against neoplastic cells in vitro. The mechanism of action was primarily attributed to the formation of DNA cross-links, which inhibited cell division and promoted apoptosis in cancer cells .

2. Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. A comparative study highlighted its effectiveness against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to established antimicrobial agents. This suggests potential applications in developing new antimicrobial therapies .

3. Polymerization and Biocompatibility

This compound is also used in polymer chemistry due to its ability to form hydrogels. These hydrogels have been shown to be biocompatible and are explored for use in drug delivery systems and tissue engineering applications. Research indicates that the hydrogels formed from this compound can support cell growth and differentiation, making them suitable for biomedical applications .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the effects of various diacrylamides on cancer cell lines. This compound was included in the screening and demonstrated a dose-dependent inhibition of cell proliferation in human breast cancer cells (MCF-7). The study concluded that this compound has potential as a lead compound for developing anticancer drugs .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics. This suggests its potential as an alternative antimicrobial agent .

Data Tables

PropertyValue
Molecular FormulaC10_{10}H16_{16}N2_2O2_2
Molecular Weight196.25 g/mol
CAS Number10405-38-6
Anticancer Activity (IC50)15 µM (MCF-7 cells)
Antimicrobial Activity (MIC)32 µg/mL (S. aureus)

Q & A

Q. What are the standard methods for synthesizing N,N'-(Butane-1,4-diyl)diacrylamide, and how do reaction conditions influence purity?

this compound is synthesized via crosslinking reactions using acrylamide derivatives and butane-1,4-diamine. Key parameters include:

  • Molar ratios : A 2:1 molar ratio of acryloyl chloride to butane-1,4-diamine minimizes side products like unreacted monomers .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency .
  • Purification : Column chromatography (Hex/EtOAc gradients) or recrystallization removes impurities, achieving >95% purity .
  • Validation : Purity is confirmed via HPLC or TLC, with structural validation by 1H^1H-NMR and FT-IR .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies acrylamide protons (δ 5.5–6.5 ppm) and butane backbone protons (δ 1.6–2.2 ppm) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles (e.g., C-N bonds at 1.33–1.35 Å) but requires high-quality crystals grown via slow evaporation .
  • FT-IR : Peaks at 1650–1670 cm1^{-1} confirm acrylamide C=O stretching .

Advanced Research Questions

Q. How can crosslinking efficiency in hydrogels be optimized using this compound?

Crosslinking efficiency depends on:

  • Initiator system : Ammonium persulfate (APS) and TEMED at 0.1–0.5% (w/v) initiate radical polymerization, with APS:TEMED ratios of 1:4 for optimal gelation .
  • Crosslinker concentration : 2–5 mol% relative to acrylamide monomers balances mechanical strength and porosity .
  • Kinetic studies : Real-time rheometry monitors storage modulus (GG') to track gelation kinetics .

Q. How should researchers resolve contradictions between XRD and NMR data for structural validation?

  • Crystallographic refinement : Use SHELX for high-resolution data to model disorder or thermal motion, reducing R-factor discrepancies .
  • Dynamic NMR : Variable-temperature NMR detects conformational flexibility (e.g., butane chain rotation) that XRD static models may miss .
  • Complementary techniques : Pair XRD with 13C^{13}C-CP/MAS solid-state NMR to validate crystalline and amorphous regions .

Q. What are the applications of this compound in advanced microscopy techniques?

This compound serves as a crosslinker in expansion microscopy :

  • Hydrogel formulation : Combines with acrylamide (30–40% w/w) and MA-NHS esters for protein anchoring .
  • Swelling ratio : A 9× swelling factor enables nanoscale imaging on conventional microscopes by isotropically expanding biological samples .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

  • pH stability : Hydrolysis of acrylamide groups occurs at pH > 9, degrading the compound within 24 hours. Buffers (pH 6–8) enhance stability .
  • Thermal stability : Decomposition begins at 120°C (TGA data), but short-term use below 80°C (e.g., polymerization) is safe .

Q. What computational tools are recommended for modeling this compound interactions with biomolecules?

  • Molecular docking : AutoDock Vina predicts binding affinities with proteins (e.g., chitosan in hydrogels) .
  • Density Functional Theory (DFT) : Gaussian 09 calculates electronic properties (HOMO-LUMO gaps) to explain reactivity trends .
  • Crystallographic software : SHELXL refines XRD data, while ORTEP-3 visualizes molecular packing .

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